Predicted Lipophilicity (LogP) of N-(1H-indol-5-ylmethyl)-2-phenylethanamine versus 3‑ and 4‑yl Isomers
Computationally predicted partition coefficients (ACD/LogP) provide a first‑tier differentiation among the regioisomers. The 5‑yl compound exhibits a predicted LogP of 3.50, slightly higher than the 3‑yl isomer (LogP 3.3) and comparable to the 4‑yl isomer (LogP 3.4) [1][2]. This difference in lipophilicity can influence membrane permeability, solubility, and off‑target binding in cellular assays.
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.50 |
| Comparator Or Baseline | 3‑yl isomer: LogP 3.3; 4‑yl isomer: LogP 3.4 |
| Quantified Difference | ΔLogP = +0.2 vs 3‑yl; +0.1 vs 4‑yl |
| Conditions | ACD/Labs Percepta Platform (v14.00) predictions; standard in silico conditions |
Why This Matters
Even minor LogP differences alter compound partitioning in biological matrices, affecting the design of solubility screens and cellular assay buffers.
- [1] Chem960. (1H-Indol-3-ylmethyl)-phenethyl-amine. XlogP = 3.3. https://m.chem960.com/cas/256440490/ (accessed 2026). View Source
- [2] Chem960. N-(1H-indol-4-ylmethyl)-2-phenylethanamine. XlogP = 3.4. https://m.chem960.com/cas/944897341/ (accessed 2026). View Source
